trans-3-hidroxi-L-prolina

Descripción general

Descripción

trans-3-hydroxy-L-proline: is a naturally occurring non-proteinogenic amino acid. It is a derivative of L-proline, where a hydroxyl group is attached to the third carbon in the trans configuration. This compound is found in certain proteins, particularly collagen, and some peptide antibiotics. It plays a significant role in the structural integrity and function of connective tissues in animals .

Aplicaciones Científicas De Investigación

Enzymatic Activity and Metabolism

Trans-3-hydroxy-L-proline serves as a substrate for specific enzymes, notably the human enzyme C14orf149, which has been identified as a trans-3-hydroxy-L-proline dehydratase. This enzyme catalyzes the conversion of trans-3-hydroxy-L-proline to Δ(1)-pyrroline-2-carboxylate (Pyr2C), marking a crucial step in proline metabolism. The discovery of this enzymatic pathway enhances our understanding of amino acid metabolism and the regulatory mechanisms involved in proline-related pathways .

Key Findings:

- Enzyme Identification : C14orf149 is the first human enzyme characterized to act on trans-3-hydroxy-L-proline, revealing a novel metabolic pathway .

- Mutational Insights : A mutation in C14orf149 that reverts threonine to cysteine restored epimerase activity, suggesting that single amino acid changes can significantly alter enzymatic function .

Therapeutic Potential

The pharmacological properties of trans-3-hydroxy-L-proline derivatives are being explored for their potential therapeutic applications. Research indicates that modified forms of hydroxyproline can act as selective inhibitors for specific amino acid transporters, such as SLC1A4 and SLC1A5. These transporters are implicated in various physiological processes, including neurotransmitter transport and metabolic regulation .

Applications in Drug Development:

- Inhibitor Design : Hydroxyproline derivatives have been synthesized to enhance binding affinity to amino acid transporters, potentially leading to new therapeutic agents for conditions related to amino acid transport dysregulation .

- Selectivity and Affinity : Some derivatives exhibit high selectivity and low micromolar affinity towards targeted transporters, making them promising candidates for further drug development .

Structural Applications

Trans-3-hydroxy-L-proline is also utilized in structural biology due to its unique conformational properties. Its ability to stabilize certain protein structures makes it valuable in the design of peptide-based drugs and biomaterials.

Structural Characteristics:

- Conformational Rigidity : The presence of the hydroxyl group at the 3-position contributes to the rigidity of the proline ring, influencing protein folding and stability .

- Peptide Synthesis : It serves as a building block in peptide synthesis, allowing for the incorporation of hydroxyl groups that can enhance solubility and interaction with biological targets .

Synthetic Pathways

The synthesis of trans-3-hydroxy-L-proline has been achieved through various methods, including asymmetric epoxidation techniques. These synthetic routes not only facilitate the production of this compound but also enable the generation of diverse derivatives for research applications.

Synthesis Overview:

- Starting Materials : β-Alanine has been effectively used as a precursor in synthesizing trans-3-hydroxy-L-proline through Sharpless asymmetric epoxidation techniques .

- Yield Optimization : Research has focused on optimizing yields and purity during synthesis to ensure effective application in subsequent studies .

Mecanismo De Acción

Target of Action

Trans-3-Hydroxy-L-Proline, also known as (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid, is primarily involved in the post-translational hydroxylation of proteins, particularly collagen . It targets protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor . These targets play crucial roles in regulating phosphorylation, catalytic activation, and cell signaling in animal cells .

Mode of Action

Trans-3-Hydroxy-L-Proline interacts with its targets by forming residues in these proteins. This interaction plays a significant role in regulating their phosphorylation and catalytic activation, as well as cell signaling in animal cells . The compound can also scavenge reactive oxygen species .

Biochemical Pathways

Trans-3-Hydroxy-L-Proline is involved in several biochemical pathways. It is formed from the post-translational hydroxylation of proteins, primarily collagen . In animals, it is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate, thereby conserving dietary and endogenously synthesized proline and arginine .

Pharmacokinetics

The pharmacokinetics of Trans-3-Hydroxy-L-Proline primarily involve its metabolism. In animals, most of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway, and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway .

Result of Action

The action of Trans-3-Hydroxy-L-Proline results in several molecular and cellular effects. It contributes to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival . Supplementing trans-4-hydroxy-L-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body .

Action Environment

The action, efficacy, and stability of Trans-3-Hydroxy-L-Proline can be influenced by various environmental factors. For instance, certain bacteria express enzymes to form free trans-4-hydroxy-L-proline, trans-4-hydroxy-D-proline, cis-4-hydroxy-D-proline . The compound’s action can also be influenced by dietary protein intake and hypoxia .

Análisis Bioquímico

Biochemical Properties

Trans-3-Hydroxy-L-Proline interacts with various enzymes, proteins, and other biomolecules. It is formed from the post-translational hydroxylation of proteins, primarily collagen . It can scavenge reactive oxygen species and has both structural and physiological significance in animals .

Cellular Effects

Trans-3-Hydroxy-L-Proline influences cell function by regulating the phosphorylation and catalytic activation of protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes, and survival .

Molecular Mechanism

At the molecular level, Trans-3-Hydroxy-L-Proline exerts its effects through binding interactions with biomolecules and changes in gene expression . The formation of Trans-3-Hydroxy-L-Proline residues in protein kinases plays an important role in their phosphorylation and catalytic activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trans-3-Hydroxy-L-Proline can change over time. It is stable and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Trans-3-Hydroxy-L-Proline vary with different dosages in animal models . High doses of this compound can have toxic or adverse effects .

Metabolic Pathways

Trans-3-Hydroxy-L-Proline is involved in several metabolic pathways. It is degraded via the Trans-3-Hydroxy-L-Proline dehydratase pathway to ornithine and glutamate, thereby conserving dietary and endogenously synthesized proline and arginine .

Transport and Distribution

Trans-3-Hydroxy-L-Proline is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, affecting its localization or accumulation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One of the methods for synthesizing trans-3-hydroxy-L-proline involves the use of industrially produced vitamin C as a raw material. The process includes multi-step mild reactions with high stereochemical selectivity. The product obtained through this method has high chemical and optical purity .

Industrial Production Methods: In industrial settings, trans-3-hydroxy-L-proline can be produced using a biocatalytic asymmetric method. This involves the use of enzymes such as L-arginine 3-hydroxylase, arginase, and ornithine cyclodeaminase. These enzymes catalyze the conversion of L-arginine to trans-3-hydroxy-L-proline through a series of reactions .

Análisis De Reacciones Químicas

Types of Reactions: trans-3-hydroxy-L-proline undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium cyanide.

Major Products Formed:

Oxidation: The major product formed is delta-1-pyrroline-2-carboxylate.

Reduction: The major product is L-proline.

Substitution: The products vary depending on the nucleophile used

Comparación Con Compuestos Similares

trans-4-hydroxy-L-proline: This is the most abundant hydroxyproline in collagen and plays a similar role in stabilizing the triple-helix structure of collagen.

cis-4-hydroxy-L-proline: Another hydroxyproline isomer found in collagen with similar structural functions.

L-azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid that mimics proline and is used in studying protein folding and structure.

Uniqueness: trans-3-hydroxy-L-proline is unique due to its specific hydroxylation pattern, which imparts distinct structural and functional properties to the proteins it is incorporated into. Its ability to scavenge reactive oxygen species also sets it apart from other hydroxyproline isomers .

Actividad Biológica

trans-3-Hydroxy-L-proline (3-Hyp) is a non-proteinogenic amino acid that plays a significant role in various biological processes. This article explores its biological activity, enzymatic functions, and potential therapeutic applications based on recent research findings.

Overview of trans-3-Hydroxy-L-Proline

trans-3-Hydroxy-L-proline is an important derivative of proline, characterized by the presence of a hydroxyl group at the 3-position. It is involved in several metabolic pathways and has been identified as a substrate for specific enzymes, particularly those involved in proline metabolism.

Enzymatic Activity

1. Proline Racemase Activity:

Research has identified that trans-3-hydroxy-L-proline serves as a substrate for enzymes such as proline racemase-like proteins. One notable enzyme, human C14orf149, catalyzes the dehydration of trans-3-hydroxy-L-proline to form Δ(1)-pyrroline-2-carboxylate (Pyr2C) . This reaction is crucial for the metabolic degradation of trans-3-hydroxy-L-proline derived from dietary sources and collagen degradation.

| Enzyme | Reaction | Product |

|---|---|---|

| Trans-L-3-hydroxyproline dehydratase | Pyr2C |

Biological Functions

2. Role in Collagen Metabolism:

trans-3-Hydroxy-L-proline is a significant component of collagen, particularly collagen IV, which is essential for maintaining the structural integrity of basement membranes. Its presence in collagen suggests that it may influence the stability and mechanical properties of this critical protein .

3. Potential Therapeutic Applications:

Recent studies have explored the potential of trans-3-hydroxy-L-proline as a scaffold for developing inhibitors targeting amino acid transporters such as SLC1A4 and SLC1A5. These transporters are involved in various physiological processes, including neurotransmission and metabolic regulation . Hydroxyproline derivatives have shown promise in modulating these transporters with affinities in the low micromolar range, indicating their potential as therapeutic agents.

Case Studies

4. Inhibition Studies:

In a study focusing on hydroxyproline derivatives, several compounds were synthesized and tested for their ability to inhibit SLC1A4 and SLC1A5 transporters. The results demonstrated that certain derivatives exhibited selective high-affinity inhibition, with IC50 values around 120 nM for SLC1A4 . This finding highlights the potential of trans-3-hydroxy-L-proline analogs in drug development.

5. Structural Analysis:

Computational docking studies have provided insights into the binding modes of these inhibitors within the transporter proteins. The conformationally restricted nature of hydroxyprolines allows for unique interactions that could be exploited in drug design .

Propiedades

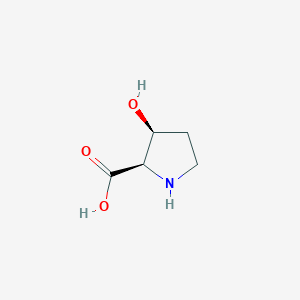

IUPAC Name |

(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBUEDPLEOHJGE-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701009886 | |

| Record name | trans-3-Hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trans-3-hydroxy-L-proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4298-08-2 | |

| Record name | trans-3-Hydroxy-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4298-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-L-proline, (3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004298082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-L-PROLINE, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZWY97A2NG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.